![molecular formula C11H11ClN4O2S B2544900 N-(4-chlorophenyl)-6-hydrazinopyridine-3-sulfonamide CAS No. 1042507-82-3](/img/structure/B2544900.png)
N-(4-chlorophenyl)-6-hydrazinopyridine-3-sulfonamide
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Description
N-(4-chlorophenyl)-6-hydrazinopyridine-3-sulfonamide, also known as Sulfapyridine, is a sulfonamide antibiotic drug that was first synthesized in 1937. It is widely used in scientific research and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
- Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives . Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity.
- Sulfonamide derivatives, including this compound, have revolutionized medicine due to their antibiotic properties .
- Certain 1,3,4-thiadiazoles exhibit diverse bioactivities, including anticonvulsant, antifungal, and antibacterial properties .
- The ligand L, derived from this compound, forms a complex with copper (trans-CuCl2L2) in situ during a reaction .
Antiviral Activity
Medicinal Chemistry
Agricultural Applications
Bioactivity Studies
Coordination Chemistry
Computational Chemistry
properties
IUPAC Name |
N-(4-chlorophenyl)-6-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(15-13)14-7-10/h1-7,16H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINQTMMLCJSQLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CN=C(C=C2)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-hydrazinopyridine-3-sulfonamide |
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